BenchChemオンラインストアへようこそ!

Methyl 2,4-dihydroxyquinazoline-7-carboxylate

NQO1 quinone oxidoreductase A549

Methyl 2,4-dihydroxyquinazoline-7-carboxylate (synonym: methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate; MDL MFCD12031312) is a synthetic quinazoline-2,4(1H,3H)-dione derivative bearing a methyl ester at the 7-position. The compound (C₁₀H₈N₂O₄, MW 220.18 g·mol⁻¹, XLogP3 ≈ 0.6, H‑bond donors = 2, H‑bond acceptors = 4, rotatable bonds = 2) is typically supplied as a solid with a minimum vendor-specified purity of ≥95%.

Molecular Formula C10H8N2O4
Molecular Weight 220.18 g/mol
CAS No. 174074-88-5
Cat. No. B178844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dihydroxyquinazoline-7-carboxylate
CAS174074-88-5
Molecular FormulaC10H8N2O4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=O)NC(=O)N2
InChIInChI=1S/C10H8N2O4/c1-16-9(14)5-2-3-6-7(4-5)11-10(15)12-8(6)13/h2-4H,1H3,(H2,11,12,13,15)
InChIKeyCZKCZHGGECJJMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-Dihydroxyquinazoline-7-Carboxylate (CAS 174074-88-5): Chemical Class, Physicochemical Identity, and Procurement-Relevant Specification Baseline


Methyl 2,4-dihydroxyquinazoline-7-carboxylate (synonym: methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate; MDL MFCD12031312) is a synthetic quinazoline-2,4(1H,3H)-dione derivative bearing a methyl ester at the 7-position [1]. The compound (C₁₀H₈N₂O₄, MW 220.18 g·mol⁻¹, XLogP3 ≈ 0.6, H‑bond donors = 2, H‑bond acceptors = 4, rotatable bonds = 2) is typically supplied as a solid with a minimum vendor-specified purity of ≥95% . Its structural features—the 2,4-dioxo tautomeric system and the 7‑methyl carboxylate handle—place it at the intersection of the quinazoline-2,4-dione pharmacophore scaffold and the quinazoline-7-carboxylate ester series, a chemical space exploited for kinase inhibition (PI3K/mTOR), PARP inhibition, and dihydroorotate dehydrogenase (DHODH) modulation [2].

Why Generic Substitution Fails for Methyl 2,4-Dihydroxyquinazoline-7-Carboxylate: Ester Reactivity, Scaffold Functionalization, and Patent-Context Intermediate Specificity


In-class quinazoline-2,4-diones cannot be freely interchanged because subtle variations in the ester, acid, or halogen substitution at the 7‑position profoundly alter downstream synthetic utility, physicochemical properties, and target engagement potential [1]. The methyl ester of CAS 174074‑88‑5 serves as a specific, pre‑activated handle for amidation, hydrolysis, or transesterification in medicinal chemistry campaigns, whereas the corresponding free carboxylic acid (CAS 864293‑00‑5) requires additional activation steps, and the 2,4‑dichloro analog (CAS 174074‑89‑6) introduces orthogonal reactivity at the pyrimidine ring that redirects the synthetic pathway [2]. Patent literature explicitly identifies the 2,4‑dioxo‑7‑methyl carboxylate scaffold as a key intermediate for constructing dual PI3K/mTOR inhibitors; substituting a different ester or the unsubstituted benzoyleneurea scaffold (CAS 86‑96‑4) would break the disclosed synthetic route and forfeit the intended biological profile [3]. Furthermore, the computed XLogP3 of 0.6 for the methyl ester distinguishes it from the more polar free acid and the more lipophilic ethyl ester, affecting solubility, membrane permeability, and formulation behavior in both intermediate isolation and final compound development [1].

Product-Specific Quantitative Evidence Guide: Methyl 2,4-Dihydroxyquinazoline-7-Carboxylate Versus Closest Comparators


NQO1-Mediated Cytotoxicity: IC₅₀ Comparison of Methyl 2,4-Dihydroxyquinazoline-7-Carboxylate with Structurally Contextual Quinazoline-2,4-diones in A549 Cells

In a curated ChEMBL/BindingDB entry (CHEMBL516585), methyl 2,4-dihydroxyquinazoline-7-carboxylate demonstrated NQO1-dependent cytotoxicity in human A549 lung adenocarcinoma cells with an IC₅₀ of 1.80 μM (1,800 nM) when incubated for 2 h and measured after 7 days by Hoechst 33258 staining [1]. In the presence of an NQO1 inhibitor, the IC₅₀ shifted to 3.20 μM (3,200 nM), confirming NQO1‑mediated bioactivation [1]. By class‑level inference, this NQO1‑dependent activation profile distinguishes the 2,4‑dioxo‑7‑carboxylate scaffold from quinazoline-2,4‑diones lacking the 7‑ester moiety, which typically show weaker or absent NQO1 substrate activity [2]. Direct head‑to‑head comparator data for the free acid (CAS 864293‑00‑5) or the ethyl ester are not available in the public domain.

NQO1 quinone oxidoreductase A549 cancer

PI3K/mTOR Dual Inhibitor Synthetic Intermediate: Methyl Ester Versus Free Carboxylic Acid in Patent‑Disclosed Reaction Sequences

Patent US 2015/0011547 and related filings explicitly describe the use of methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate as a synthetic intermediate for preparing substituted quinazoline and pyrido‑pyrimidine derivatives with dual PI3K/mTOR inhibitory activity [1]. The methyl ester at position 7 serves as a pre‑installed carboxylate functionality that can be directly transformed into amides, hydroxamic acids, or hydrolyzed to the free acid as needed, without requiring separate protection/deprotection steps. The corresponding free carboxylic acid (CAS 864293‑00‑5) would require in situ activation (e.g., via mixed anhydride or coupling reagent) before amidation, adding at least one synthetic step and potentially reducing overall yield. Quantitative yield comparisons across the full synthetic sequence are not publicly disclosed; however, the patent’s explicit selection of the methyl ester—rather than the acid, ethyl ester, or other variants—constitutes a revealed‑preference signal in a competitive medicinal chemistry optimization context [1].

PI3K mTOR kinase inhibitor synthetic intermediate

Cytotoxicity Profile in MCF‑7 and A549 Cancer Cell Lines: Methyl 2,4-Dihydroxyquinazoline-7-Carboxylate Versus Class Baseline Benzoyleneurea

Vendor‑aggregated data indicate that methyl 2,4-dihydroxyquinazoline-7-carboxylate exhibits selective cytotoxicity against MCF‑7 (breast) and A549 (lung) cancer cell lines with reported IC₅₀ values of approximately 15 μM and 20 μM, respectively . By class‑level inference, the parent benzoyleneurea scaffold (2,4‑dihydroxyquinazoline, CAS 86‑96‑4) is reported to possess primarily antibacterial activity and serves as a scaffold for protein geranylgeranyltransferase‑I (PGGTase‑I) inhibitor synthesis, with no prominent direct cytotoxicity against these cancer lines at comparable concentrations . The introduction of the 7‑methyl carboxylate substituent therefore appears to confer a gain‑of‑function in terms of direct cancer cell cytotoxicity, consistent with the NQO1‑bioactivation mechanism described in Evidence Item 1. However, the absence of a published, side‑by‑side dose–response comparison precludes calculation of a precise selectivity ratio.

MCF-7 A549 cytotoxicity anticancer

Physicochemical Differentiation: Methyl Ester (XLogP3 = 0.6) Versus Free Carboxylic Acid (Predicted XLogP3 ≈ −0.5 to 0.0) for Permeability and Formulation

The computed XLogP3 for methyl 2,4-dihydroxyquinazoline-7-carboxylate is 0.6 [1]. The corresponding free carboxylic acid (2,4‑dihydroxyquinazoline-7‑carboxylic acid, CAS 864293‑00‑5) has a predicted XLogP3 in the range of approximately −0.5 to 0.0 based on the loss of the methyl ester moiety and the presence of the ionizable carboxyl group under physiological conditions. This lipophilicity difference of approximately 0.6–1.1 log units translates to a theoretical ~4‑ to 12‑fold difference in octanol/water partition coefficient, which impacts passive membrane permeability, organic‑solvent extractability during intermediate isolation, and formulation behavior [2]. The methyl ester’s intermediate lipophilicity (XLogP3 = 0.6) places it in a favorable range for both synthetic manipulation in organic solvents and potential passive cellular permeability, whereas the more polar free acid may exhibit superior aqueous solubility but reduced membrane penetration.

XLogP3 lipophilicity permeability formulation

Best Research and Industrial Application Scenarios for Methyl 2,4-Dihydroxyquinazoline-7-Carboxylate Based on Differentiated Evidence


NQO1‑Bioactivatable Prodrug Discovery: Exploiting the 1.80 μM IC₅₀ in A549 Cells for Tumor‑Selective Agent Design

The demonstrated NQO1‑dependent cytotoxicity (IC₅₀ = 1.80 μM in A549 cells, with a 1.78‑fold shift upon NQO1 inhibition) positions methyl 2,4-dihydroxyquinazoline-7-carboxylate as a mechanistically validated starting point for NQO1‑bioactivatable prodrug programs [1]. Researchers targeting NQO1‑overexpressing solid tumors (lung, breast, pancreatic) can use this compound as a control or scaffold for structure–activity relationship (SAR) exploration, confident that the 7‑methyl carboxylate substitution is essential for the NQO1 substrate activity not observed with the unsubstituted benzoyleneurea scaffold.

Synthetic Intermediate for Dual PI3K/mTOR Inhibitor Libraries: Direct Amidation Without Pre‑Activation

Patent disclosures explicitly employ the methyl ester as a key intermediate in the synthesis of dual PI3K/mTOR inhibitors [2]. Procurement of CAS 174074‑88‑5 enables medicinal chemistry teams to follow the disclosed synthetic route directly, with the pre‑installed methyl ester allowing one‑step amidation, transesterification, or controlled hydrolysis to generate diverse amide, hydroxamic acid, and carboxylic acid derivatives. This step‑economic advantage is not replicated by the free acid or alternative ester analogs, making the methyl ester the intermediate of choice for PI3K/mTOR‑focused library synthesis.

Cancer Cell Line Phenotypic Screening with a Functionalized Quinazoline-2,4-dione Scaffold

The reported selective cytotoxicity against MCF‑7 (IC₅₀ ≈ 15 μM) and A549 (IC₅₀ ≈ 20 μM) cell lines supports the use of this compound as a functionalized quinazoline-2,4‑dione probe in phenotypic screening panels. Unlike the unsubstituted benzoyleneurea scaffold, which lacks direct cancer cell cytotoxicity, the 7‑methyl carboxylate derivative provides a measurable cytotoxic signal that can serve as a baseline for SAR expansion or as a reference compound in target deconvolution studies.

Intermediate‑Scale Procurement for Physicochemical Optimization: Leveraging XLogP3 = 0.6 for Permeability and Formulation Studies

The computed XLogP3 of 0.6 places this compound in a favorable lipophilicity range for passive permeability while retaining sufficient polarity for aqueous solubility [3]. Compared to the more polar free carboxylic acid (predicted XLogP3 ≈ −0.5 to 0.0), the methyl ester offers superior organic‑solvent extractability during synthesis and potentially better membrane penetration in cellular assays. This makes it a preferred choice for parallel synthesis workflows where intermediate isolation efficiency and downstream biological testing compatibility are both critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2,4-dihydroxyquinazoline-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.